![molecular formula C23H26ClNO6S B2470857 N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-triethoxybenzamide CAS No. 863007-39-0](/img/structure/B2470857.png)
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-triethoxybenzamide
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Description
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-triethoxybenzamide is a useful research compound. Its molecular formula is C23H26ClNO6S and its molecular weight is 479.97. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-triethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-triethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The compound, with a structure similar to N-(4-chlorophenyl)benzamide, is noted for its synthesis and characterization methods. For instance, one related compound successfully underwent tritium/hydrogen (T/H) exchange, showcasing its potential in labeled studies (Yang Hong et al., 2015).
Structural Analysis
- Structural analysis of closely related compounds has revealed molecular conformations and intramolecular hydrogen bonding patterns, contributing to the understanding of its physical and chemical properties. For example, certain derivatives exhibited different degrees of molecular disorder and order, with their molecules linked by C-H...O hydrogen bonds in various dimensions (B. K. Sagar et al., 2018).
Molecular Interactions
- Studies on various derivatives have also shed light on the conformation of bond parameters and the hydrogen bonding in the compound's structure. Such analyses help in understanding the compound's potential interactions in biological systems or as a part of material structures (B. Gowda et al., 2008).
Enzyme Inhibition and Anticancer Activity
- Some derivatives of related compounds have been explored for their enzyme inhibition properties and potential anticancer activities. For instance, certain synthesized compounds demonstrated significant proapoptotic activity on melanoma cell lines, suggesting their potential use in anticancer therapy (Ö. Yılmaz et al., 2015).
DFT, Hirshfeld Surface Analysis, and Molecular Docking
- Advanced computational techniques like Density Functional Theory (DFT), Hirshfeld surface analysis, and molecular docking studies have been applied to some derivatives. These studies provide insights into the electronic structure, intermolecular interactions, and potential biological activity of the compounds (Pei Huang et al., 2020).
properties
IUPAC Name |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO6S/c1-4-29-20-13-16(14-21(30-5-2)22(20)31-6-3)23(26)25(18-9-7-17(24)8-10-18)19-11-12-32(27,28)15-19/h7-14,19H,4-6,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFBCZDIURFAAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-triethoxybenzamide |
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